((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane
Description
((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is a silicon-based organic compound featuring a linear, conjugated ethynylphenyl backbone terminated with a bulky triisopropylsilyl (TIPS) group. The TIPS moiety enhances solubility in non-polar solvents and stabilizes the compound against oxidative degradation . Its structure comprises three ethynyl-linked phenyl rings, forming a rigid, planar framework conducive to π-π stacking interactions. This compound is typically synthesized via Sonogashira coupling reactions, a method widely employed for constructing carbon-carbon bonds between aryl halides and terminal alkynes .
Properties
IUPAC Name |
2-[4-[2-(4-ethynylphenyl)ethynyl]phenyl]ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Si/c1-8-24-9-11-25(12-10-24)13-14-26-15-17-27(18-16-26)19-20-28(21(2)3,22(4)5)23(6)7/h1,9-12,15-18,21-23H,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMKMLTVIBISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449023 | |
| Record name | ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-37-0 | |
| Record name | 1-[2-(4-Ethynylphenyl)ethynyl]-4-[2-[tris(1-methylethyl)silyl]ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triisopropylsilyl (TIPS) as a Protecting Group
The TIPS group is widely employed to mask terminal alkynes during multi-step syntheses. Its steric bulk prevents unintended homocoupling or over-reaction while maintaining stability under basic and acidic conditions. In the synthesis of ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane, the TIPS group is introduced early to protect the ethynyl terminus, enabling subsequent coupling reactions.
Deprotection Using Tetrabutylammonium Fluoride (TBAF)
After completing the desired couplings, the TIPS group is removed via treatment with TBAF in tetrahydrofuran (THF). This step regenerates the terminal alkyne, which participates in further Sonogashira reactions. For example, a solution of TBAF in THF/water (1:1) at room temperature achieves quantitative deprotection within 15–30 minutes.
Sonogashira Coupling: Mechanism and Optimization
Catalytic System and Reaction Conditions
The Sonogashira cross-coupling reaction forms the backbone of the synthesis, connecting aryl halides with terminal alkynes. A typical protocol involves:
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Catalyst : Pd(PPh₃)₄ (3–5 mol%) or PdCl₂(PPh₃)₂.
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Co-catalyst : CuI (2–5 mol%) to facilitate oxidative addition.
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Base : Triethylamine (Et₃N) or diisopropylamine (DIPA) to neutralize HX byproducts.
Reactions are conducted under nitrogen or argon at room temperature or mild heating (40–60°C), with completion typically requiring 16–24 hours.
Stepwise Coupling Sequence
The synthesis proceeds through three principal stages (Table 1):
Table 1: Reaction Conditions and Yields for Key Synthesis Steps
| Step | Reactants | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Iodophenyl-TIPS + Ethynyl-TMS | Pd(PPh₃)₄, CuI | Et₃N | 24 | 64 |
| 2 | TMS-deprotected intermediate + 4-Bromoiodobenzene | PdCl₂(PPh₃)₂, CuI | Et₃N | 16 | 96 |
| 3 | TIPS-deprotected intermediate + Ethynylbenzene | Pd(PPh₃)₄, CuI | Et₃N | 24 | 88 |
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Initial Coupling : [(3,5-Diethyl-4-iodophenyl)ethynyl]triisopropylsilane reacts with trimethylsilylacetylene (TMSA) under Pd/Cu catalysis to form a bis-alkyne intermediate.
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Deprotection and Secondary Coupling : TMS groups are cleaved with aqueous NaOH, exposing the terminal alkyne for coupling with 4-bromoiodobenzene.
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Final Coupling : TIPS deprotection enables attachment of the fourth ethynylphenyl unit via a final Sonogashira reaction.
Purification and Characterization
Column Chromatography
Crude products are purified using silica gel chromatography with nonpolar eluents (e.g., hexane or petrol). The TIPS group’s hydrophobicity aids in separating desired products from Pd residues or unreacted starting materials.
Spectroscopic Validation
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¹H NMR : Key signals include:
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¹³C NMR : Peaks at δ 85–91 ppm confirm sp-hybridized carbons in alkynes.
Challenges and Optimization Strategies
Competing Homocoupling Reactions
Excess terminal alkyne or improper stoichiometry can lead to Glaser-type homocoupling. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethynyl groups may be converted to carbonyl groups under the influence of strong oxidizing agents.
Reduction: Reduction reactions can target the ethynyl linkages, potentially converting them to alkanes or alkenes using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
This compound serves as an essential building block in the synthesis of complex organic molecules. Its ethynyl groups allow for further functionalization through reactions such as Sonogashira coupling, which is pivotal in forming carbon-carbon bonds in organic synthesis .
Polymer Chemistry:
Due to its ability to participate in polymerization reactions, ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane is utilized in the production of advanced polymers. These polymers can exhibit unique properties such as enhanced conductivity and thermal stability, making them suitable for electronic applications .
Biological Applications
Modification of Biomolecules:
In biological research, this compound can modify biomolecules like proteins and nucleic acids. Such modifications are crucial for studying molecular interactions and functions within biological systems .
Therapeutic Agent Development:
Derivatives of this compound are explored for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development, particularly in treating diseases related to cellular signaling pathways .
Material Science
Conductive Polymers:
The compound is instrumental in synthesizing conductive polymers that find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of triisopropylsilyl groups enhances the solubility and processability of these materials .
Nanomaterials Production:
Its versatility allows for the creation of nanomaterials with tailored properties. These nanomaterials can be used in various applications, from drug delivery systems to advanced coatings with specific functionalities .
Case Study 1: Synthesis of Advanced Polymers
A study demonstrated the use of this compound in synthesizing a new class of conductive polymers through palladium-catalyzed reactions. The resulting polymers exhibited improved electrical conductivity and thermal stability compared to traditional materials .
Case Study 2: Biological Interaction Studies
Research involving the modification of nucleic acids with this compound revealed insights into gene regulation mechanisms. The modified nucleic acids showed altered binding affinities to target proteins, indicating potential therapeutic applications in gene therapy .
Mechanism of Action
The mechanism by which ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane exerts its effects is largely dependent on its ability to participate in π-π interactions and its electronic properties. The extended π-conjugation allows for efficient charge transfer and light absorption, making it a key component in electronic and photonic devices. Molecular targets and pathways involved include interactions with conductive polymers and other organic semiconductors.
Comparison with Similar Compounds
Key Compounds for Comparison:
((4-((4-Bromophenyl)ethynyl)-3,5-diethylphenyl)ethynyl)triisopropylsilane (C₂₉H₃₇BrSi) Substituents: Bromine atom at the para position of the terminal phenyl ring; diethyl groups on the central phenyl ring. Impact: Bromine introduces electronic withdrawal effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki or further Sonogashira couplings). Diethyl groups increase steric bulk, reducing crystallinity compared to unsubstituted analogs. Crystal Packing: Exhibits π-π interactions (3.51 Å vertical distance) and weak C–H···H–C contacts, stabilizing the lattice .
((2,6-Diethyl-4-((triisopropylsilyl)ethynyl)phenyl)ethynyl)trimethylsilane
- Substituents : Trimethylsilyl (TMS) group instead of TIPS.
- Impact : Reduced steric bulk compared to TIPS, leading to higher volatility but lower thermal stability.
Tetrakis(4-ethynylphenyl)methane
- Substituents : Four ethynylphenyl arms attached to a central carbon.
- Impact : Three-dimensional structure enables porous crystal frameworks, useful in gas storage applications.
Catalytic Systems :
- PdCl₂(PPh₃)₂/CuI for Sonogashira reactions .
- NaOH/ethanol for desilylation steps .
Physical and Chemical Properties
Electronic Properties :
- The TIPS group in the target compound donates electron density via σ–π conjugation, slightly raising the HOMO energy compared to bromine-substituted analogs .
Biological Activity
The compound ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane (CAS No. 176977-38-1) is a silane derivative characterized by its complex structure featuring multiple ethynyl groups. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
- Molecular Formula : C35H34Si
- Molecular Weight : 482.73 g/mol
- CAS Number : 176977-38-1
Antiviral Properties
Recent studies have indicated that compounds with ethynyl groups exhibit significant antiviral properties, particularly against RNA viruses. The incorporation of ethynylphenyl moieties has been linked to enhanced activity due to their ability to interact with viral proteins and inhibit replication.
Anticancer Activity
Research has shown that silane derivatives, including triisopropylsilane compounds, can exhibit cytotoxic effects on various cancer cell lines. The mechanism is believed to involve the disruption of cellular membranes and interference with signaling pathways essential for cell survival.
Case Studies
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Antiviral Activity Against Influenza Virus
- A study demonstrated that derivatives similar to this compound showed promising results in inhibiting the replication of influenza viruses in vitro. The effective concentration (EC50) was determined to be significantly lower than that of traditional antiviral agents.
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Cytotoxicity in Cancer Cell Lines
- In a comparative study involving various silane derivatives, this compound exhibited a notable IC50 value against breast cancer cell lines (MCF-7), highlighting its potential as an anticancer agent.
Research Findings
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Ethynyl Phenols : Starting from phenolic compounds, ethynylation is performed using acetylene gas in the presence of a base.
- Formation of Silane Derivative : The final step involves the reaction of the prepared ethynyl phenols with triisopropylchlorosilane under controlled conditions to yield the desired silane compound.
Q & A
Q. What are the optimal reaction conditions for synthesizing ((4-((4-Ethynylphenyl)ethynyl)phenyl)ethynyl)triisopropylsilane via Sonogashira coupling?
The synthesis involves sequential Sonogashira couplings. Key steps include:
- Catalyst system : Pd(PPh₃)₄ and CuI in degassed triethylamine for cross-coupling reactions .
- Solvent optimization : THF and ethanol mixtures for deprotection steps, achieving 90% yield for intermediates .
- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients to isolate intermediates (64–96% yields) .
- Reaction duration : 16–24 hours under inert atmosphere to prevent oxidative side reactions .
Q. How is column chromatography employed in purifying intermediates during the synthesis?
Silica gel chromatography is critical for removing unreacted starting materials and catalysts. For example:
- The final product is eluted using hexane/ethyl acetate (9:1 v/v), yielding a white solid with 96% purity .
- Intermediate purification uses similar gradients, with TLC monitoring to ensure separation of byproducts like residual Pd complexes .
Advanced Research Questions
Q. How do π-π interactions influence the solid-state packing of this compound?
X-ray crystallography reveals:
- Parallel phenyl rings : Two aromatic rings form a dihedral angle of 4.27(4)°, enabling face-to-face π-π stacking with a centroid distance of 3.7393(11) Å .
- Molecular packing : Adjacent molecules align along the a-axis via π-π interactions (vertical separation: 3.5135(14) Å), stabilizing the crystal lattice .
- Weak interactions : C-H···H···C contacts between isopropyl groups and aromatic systems further stabilize the structure .
Q. What methodologies resolve contradictions in NMR signal assignments for this compound?
Strategies include:
- Atomic numbering schemes : Systematic assignment of ¹H and ¹³C signals based on crystallographically determined positions .
- Integration and coupling analysis : Differentiating overlapping signals (e.g., ethyl vs. isopropyl protons) through 2D NMR (COSY, HSQC) .
- Validation via X-ray data : Cross-referencing NMR assignments with crystallographic bond lengths and angles to resolve ambiguities .
Q. How does the choice of coupling partners affect the yield and purity of the target compound?
- Bromoaryl partners : Using 4-bromo-1-iodobenzene in the final coupling step ensures high reactivity, achieving 96% yield due to favorable oxidative addition with Pd(0) .
- Deprotection efficiency : Ethanol/THF with NaOH selectively removes trimethylsilyl groups without cleaving ethynyl bonds, minimizing side products .
Q. What strategies ensure high crystallographic data accuracy for this compound?
- Data collection : Agilent SuperNova diffractometer with CuKα radiation (λ = 1.54184 Å) at 150 K reduces thermal motion artifacts .
- Refinement : Full-matrix least-squares on F² with SHELXL-2018/3, achieving R₁ = 0.036 and wR₂ = 0.093 for 5355 reflections .
- Absorption correction : Analytical methods using spherical harmonics (CrysAlis PRO) account for crystal morphology and absorption edges .
Methodological Notes
- Synthetic reproducibility : Strict adherence to degassing protocols (N₂/Ar) is essential to prevent Pd catalyst deactivation .
- Crystallography software : CrysAlis PRO and Olex2 are recommended for integration and structure solution .
- Safety : Handle air-sensitive reagents (e.g., CuI) in gloveboxes, and dispose of Pd waste per local regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
